2-methyl-4-oxo-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide
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Overview
Description
2-methyl-4-oxo-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is a complex heterocyclic compound that features a pyrido[1,2-a]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene and pyridine rings in its structure suggests it may exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiophene and pyridine substituents. Key steps may include:
Cyclization reactions: to form the pyrido[1,2-a]pyrimidine core.
Suzuki-Miyaura coupling: to introduce the thiophene and pyridine rings.
Amidation reactions: to attach the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-oxo-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substituting agents: Halogens or nitro groups for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities.
Material Science: The compound’s unique structure could make it useful in the development of organic semiconductors or other advanced materials.
Biological Research: It can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-methyl-4-oxo-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain kinases or other enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like Tipepidine and Tioconazole contain thiophene rings and exhibit various biological activities.
Pyridine derivatives: Compounds such as Nicotinamide and Pyridoxine are well-known pyridine derivatives with important biological roles.
Uniqueness
What sets 2-methyl-4-oxo-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-4H-pyrido[1,2-a]pyrimidine-9-carboxamide apart is its unique combination of the pyrido[1,2-a]pyrimidine core with thiophene and pyridine rings. This combination may confer unique biological activities and make it a valuable scaffold for drug development.
Properties
IUPAC Name |
2-methyl-4-oxo-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyrido[1,2-a]pyrimidine-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-13-9-18(25)24-7-2-3-16(19(24)23-13)20(26)22-11-14-4-6-21-17(10-14)15-5-8-27-12-15/h2-10,12H,11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXQRDVCJLMZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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